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Compound of Interest

Compound Name: Ethyl thiazole-2-carboxylate

Cat. No.: B1318098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thiazole-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous compounds with a wide array of biological activities. This guide provides a

comparative analysis of recent Structure-Activity Relationship (SAR) studies on thiazole-

carboxamide derivatives, offering insights into their potential as therapeutic agents. The

information presented is compiled from recent scientific literature, with a focus on anticancer,

anti-inflammatory, and antioxidant activities.

Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative biological data for various thiazole-

carboxamide derivatives, categorized by their therapeutic potential.

Table 1: Anticancer Activity of Thiazole-Carboxamide
Derivatives
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Compound ID
Target/Cell
Line

IC50 (µM)
Key Structural
Features

Reference

51am c-Met Kinase
Not specified

(potent inhibitor)

Thiazole-

carboxamide

core

[1][2]

A549 (Lung

Cancer)
0.83 [1]

HT-29 (Colon

Cancer)
0.68 [1]

MDA-MB-231

(Breast Cancer)
3.94 [1]

8c
A-549 (Lung

Cancer)

48% inhibition at

5 µg/mL

2-(2-

chlorophenyl)-4-

trifluoromethylthi

azole-5-

carboxamide

with a 4-chloro-2-

methylphenyl

amido

substitution

[3]

8f
A-549 (Lung

Cancer)

40% inhibition at

5 µg/mL

Structurally

similar to 8c
[3]

7f
HCT-8 (Intestine

Cancer)

40% inhibition at

5 µg/mL

2-phenyl-4-

trifluoromethyl

thiazole-5-

carboxamide

derivative

[3]

Compound 6f
Human Lung

Cancer Cell Line
0.48

Thiazole-2-

carboxamide

derivative

[4]

Human Breast

Cancer Cell Line
3.66 [4]
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Compound 8j
HepG2 (Liver

Cancer)
7.90

Thiazole

scaffold-based

molecule

[5]

Compound 8m
HepG2 (Liver

Cancer)
5.15

Thiazole

scaffold-based

molecule

[5]

Compound 42 GSK-3β 0.00029

Primary

carboxamide on

thiazole ring,

larger ether

groups at C-4

[6]

Table 2: Anti-inflammatory (COX Inhibition) Activity of
Thiazole-Carboxamide Derivatives

Compound
ID

Target
% Inhibition
at 5 µM

Selectivity
Ratio (SR)

Key
Structural
Features

Reference

2f COX-2 53.9 - 81.5% 3.67

Bulky

trimethoxy

group on the

phenyl ring

[7][8]

COX-1 14.7 - 74.8% [7][8]

2h COX-2 81.5% Not specified

Methoxyphen

yl thiazole

carboxamide

derivative

[7][8]

COX-1 58.2% [7][8]

Table 3: Antioxidant Activity of Thiazole-Carboxamide
Derivatives (DPPH Radical Scavenging)
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Compound ID IC50 (µM)
Key Structural
Features

Reference

LMH6 0.185 ± 0.049
t-butyl group at the

para position
[9][10]

LMH7 0.221 ± 0.059 [10]

LMH4 0.251 ± 0.057
Methoxy and bulky

alkyl substituents
[9][10]

LMH1 0.316 ± 0.040 [9][10]

Trolox (Standard) 3.10 ± 0.92 [9][10]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols cited in the reviewed literature.

Synthesis of Thiazole-Carboxamide Derivatives
The general synthesis of thiazole-carboxamide derivatives often involves the acylation of

various amines with a corresponding carbonyl chloride.[1] The carbonyl chloride is typically

generated in situ from the corresponding carboxylic acid using an activating agent like oxalyl

chloride with a catalytic amount of DMF.[1] An alternative method involves the direct

condensation of a lithium salt of the carboxylic acid with an aniline derivative, particularly when

the carboxylic acid is unstable.[1] The final products are often purified by column

chromatography and characterized by NMR, MS, and IR spectroscopy.[2]

In Vitro c-Met Kinase Inhibition Assay
The in vitro activity of the synthesized compounds against c-Met kinase is a key evaluation for

potential anticancer agents.[1][2] While the specific protocol can vary, it generally involves

incubating the purified c-Met enzyme with the test compound and ATP. The inhibitory effect is

determined by measuring the phosphorylation of a substrate, often using techniques like ELISA

or radiometric assays.
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Cell-Based Proliferation/Cytotoxicity Assays (SRB
Assay)
The Sulforhodamine B (SRB) assay is a common method to evaluate the cytotoxic effects of

compounds on cancer cell lines.[7][8][11] Cells are seeded in 96-well plates and treated with

various concentrations of the test compounds. After a specified incubation period, the cells are

fixed, and the total protein content is stained with SRB dye. The absorbance is then measured,

which is proportional to the number of viable cells. This allows for the calculation of the IC50

value, the concentration of the compound that inhibits cell growth by 50%.[11]

DPPH Radical Scavenging Assay for Antioxidant Activity
The antioxidant potential of the thiazole-carboxamide derivatives is often assessed using the

2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[9][10] The assay is based

on the ability of the antioxidant compound to donate an electron or hydrogen to the stable

DPPH radical, thus neutralizing it and causing a decrease in its absorbance at a specific

wavelength (typically 517 nm).[10] The IC50 value, representing the concentration of the

compound required to scavenge 50% of the DPPH radicals, is then calculated.[9][10]

Visualizations: Workflows and Pathways
The following diagrams illustrate key processes and relationships in the study of thiazole-

carboxamides.

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
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Caption: Simplified c-Met signaling pathway and the inhibitory action of thiazole-carboxamides.

Reagents & Conditions
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Caption: General synthetic route for thiazole-carboxamides via acid chloride formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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